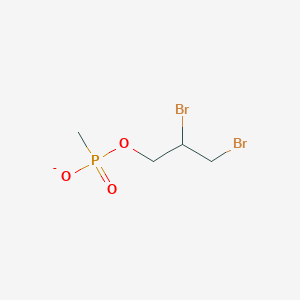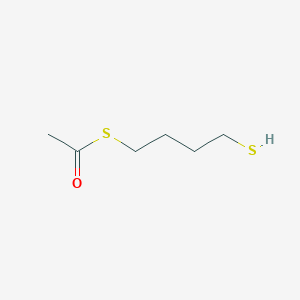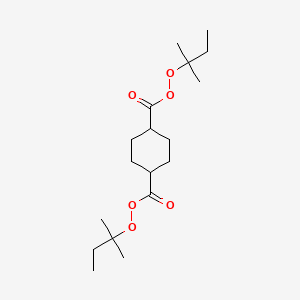
Bis(2-methylbutan-2-yl) cyclohexane-1,4-dicarboperoxoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-methylbutan-2-yl) cyclohexane-1,4-dicarboperoxoate is an organic peroxide compound with the molecular formula C18H32O6. It is known for its applications in polymerization processes and as an initiator in various chemical reactions due to its ability to decompose and generate free radicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylbutan-2-yl) cyclohexane-1,4-dicarboperoxoate typically involves the reaction of cyclohexane-1,4-dicarboxylic acid with 2-methylbutan-2-ol in the presence of a peroxide-forming agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxide compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and subjected to specific conditions to optimize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-methylbutan-2-yl) cyclohexane-1,4-dicarboperoxoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield different peroxides, while reduction can produce alcohols or other reduced forms .
Aplicaciones Científicas De Investigación
Bis(2-methylbutan-2-yl) cyclohexane-1,4-dicarboperoxoate has a wide range of scientific research applications, including:
Chemistry: Used as an initiator in polymerization reactions to produce various polymers and copolymers.
Biology: Studied for its potential effects on biological systems and its ability to generate free radicals.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of Bis(2-methylbutan-2-yl) cyclohexane-1,4-dicarboperoxoate involves the decomposition of the peroxide bond to generate free radicals. These free radicals can then initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylidenebis(tert-amyl) peroxide: Similar in structure and used as an initiator in polymerization reactions.
Bis(2-methylbutan-2-yl) butanedioate: Another peroxide compound with similar applications in polymerization and chemical synthesis.
Uniqueness
Bis(2-methylbutan-2-yl) cyclohexane-1,4-dicarboperoxoate is unique due to its specific molecular structure, which provides distinct reactivity and stability compared to other peroxide compounds. Its ability to generate free radicals under controlled conditions makes it particularly valuable in various industrial and research applications .
Propiedades
Número CAS |
114546-85-9 |
|---|---|
Fórmula molecular |
C18H32O6 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
bis(2-methylbutan-2-yl) cyclohexane-1,4-dicarboperoxoate |
InChI |
InChI=1S/C18H32O6/c1-7-17(3,4)23-21-15(19)13-9-11-14(12-10-13)16(20)22-24-18(5,6)8-2/h13-14H,7-12H2,1-6H3 |
Clave InChI |
GMOJBWLYXOWQID-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)OOC(=O)C1CCC(CC1)C(=O)OOC(C)(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



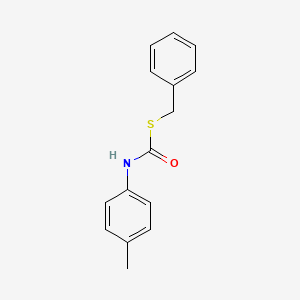



![Carbamic acid, [4-[(phenylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14304849.png)
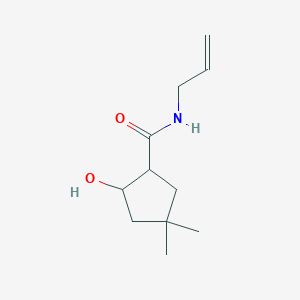
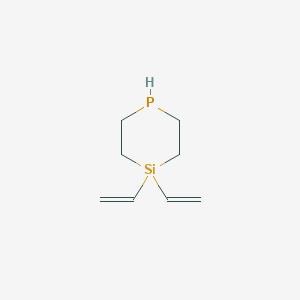
![Acetamide, N-[2-[(acetylamino)methyl]phenyl]-](/img/structure/B14304864.png)
![3-[Tri(furan-2-yl)silyl]propan-1-amine](/img/structure/B14304867.png)
![[(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14304870.png)
